molecular formula C14H18ClN3O2 B1201780 Triadimenol A CAS No. 70585-35-2

Triadimenol A

Cat. No.: B1201780
CAS No.: 70585-35-2
M. Wt: 295.76 g/mol
InChI Key: BAZVSMNPJJMILC-STQMWFEESA-N
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Description

Triadimenol A is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, grapes, and brassicas. The compound is known for its curative, protective, and eradicant action against pathogens like powdery mildew, rusts, and smuts .

Mechanism of Action

Target of Action

Triadimenol A, also known as erythro-Triadimenol, is primarily used as a fungicide . Its primary targets are fungi, particularly those causing diseases in cereals and other crops . It is effective against a range of diseases including powdery mildew, rusts, bunts, smuts, and eyespot .

Mode of Action

This compound acts as a systemic fungicide by blocking fungal ergosterol biosynthesis . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes . The mechanism of action of this compound is through the inhibition of demethylation, a crucial step in the biosynthesis of ergosterol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi . By inhibiting this pathway, this compound disrupts the normal function of the fungal cell membrane, leading to the death of the fungus . This results in the control of fungal diseases in the crops where this compound is applied .

Result of Action

The primary result of this compound’s action is the control of fungal diseases in crops . By inhibiting ergosterol biosynthesis, it disrupts the function of the fungal cell membrane, leading to the death of the fungus . This helps to protect crops from disease, promoting healthier growth and higher yields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its persistence and mobility in the environment can affect its efficacy as a fungicide . .

Biochemical Analysis

Biochemical Properties

Triadimenol A plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi . This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death. Additionally, this compound has been shown to interact with other biomolecules such as cytochrome P450 enzymes, further influencing its antifungal activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis, leading to increased membrane permeability and cell lysis . In plant cells, this compound can affect cell signaling pathways and gene expression, potentially influencing plant growth and development. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates . This disruption in ergosterol biosynthesis compromises the integrity of the fungal cell membrane, ultimately resulting in cell death. Additionally, this compound can modulate the expression of genes involved in stress response and detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by environmental factors such as temperature and pH . Over time, this compound can undergo degradation, leading to the formation of metabolites with varying degrees of biological activity . Long-term exposure to this compound has been shown to induce adaptive responses in cells, including the upregulation of detoxification enzymes and stress response proteins . These temporal effects highlight the importance of considering the duration of exposure when evaluating the impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote cell proliferation and enhance antioxidant enzyme activity . At higher doses, this compound can induce toxic effects such as oxidative stress, liver damage, and reproductive toxicity . Studies have identified threshold doses beyond which the adverse effects of this compound become more pronounced . These findings underscore the importance of dose optimization to minimize potential toxic effects while maximizing the antifungal efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxy metabolites . The metabolic transformation of this compound also involves conjugation reactions, resulting in the formation of glucuronide and sulfate conjugates . These metabolic pathways influence the bioavailability and elimination of this compound, affecting its overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow . Understanding the transport and distribution of this compound is crucial for optimizing its delivery and efficacy in agricultural applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with key enzymes involved in ergosterol biosynthesis and oxidative stress response . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for the compound’s antifungal activity and its ability to modulate cellular processes.

Preparation Methods

Triadimenol A is typically synthesized from triadimefon through various reduction processes. The common synthetic routes include:

    Reduction by hydrogen: This method involves the use of hydrogen gas in the presence of a catalyst and a polar solvent.

    Reduction by aluminum isopropoxide: This method uses aluminum isopropoxide as the reducing agent in the presence of a solvent.

    Reduction by borohydride: This method employs borohydride in the presence of a polar solvent.

Chemical Reactions Analysis

Triadimenol A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and iron salts in a photo-Fenton reaction system.

    Reduction: As mentioned in the preparation methods, this compound is synthesized through reduction reactions.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to its complete mineralization and detoxification .

Scientific Research Applications

Triadimenol A has a wide range of scientific research applications:

Comparison with Similar Compounds

Triadimenol A is closely related to triadimefon, another triazole fungicide. Both compounds share a similar mechanism of action and are used to control similar fungal diseases. this compound is considered to be more potent than triadimefon. Other similar compounds include:

This compound stands out due to its high efficacy and broad-spectrum activity, making it a valuable tool in agricultural disease management.

Properties

IUPAC Name

(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVSMNPJJMILC-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904096, DTXSID101044618
Record name erythro-Triadimenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-35-2, 89482-17-7, 89497-66-5
Record name Triadimenol, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triadimenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Triadimenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS,2SR)-Triadimenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIADIMENOL, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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